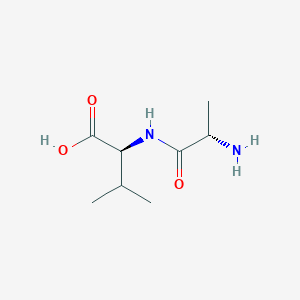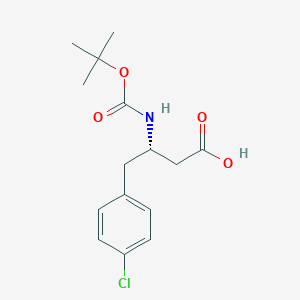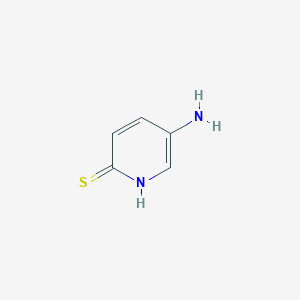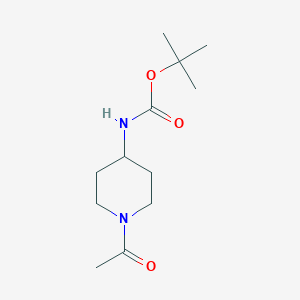
l-Alanyl-l-valine
説明
L-Alanyl-l-valine is a dipeptide composed of the amino acids alanine and valine . The strong effect of the amino acid sequence in l-Alanyl-l-valine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found .
Molecular Structure Analysis
The molecular formula of l-Alanyl-l-valine is C8H16N2O3 . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl .Chemical Reactions Analysis
L-Alanyl-l-valine has been found to interact with organic vapors, demonstrating thermal stability of clathrates and sorption capacity . The exact chemical reactions involving l-Alanyl-l-valine are not specified in the search results.Physical And Chemical Properties Analysis
L-Alanyl-l-valine has been found to have strong sorption properties toward organic compounds and water . Its thermal stability has also been noted . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Thermal Stability and Sorption Properties
l-Alanyl-l-valine: has been studied for its sorption properties and thermal stability when interacting with organic compounds. The amino acid sequence in this dipeptide influences its sorption capacity for organic compounds and water, making it a potential candidate for applications requiring selective sorption and thermal resilience .
Crystallography and Structural Analysis
The co-crystal structure of l-Alanyl-l-valine with L-alanine and water has been characterized, revealing that it forms a parallel β-sheet through hydrogen bonds. This structure is significant for understanding the assembly of hydrophobic dipeptides and could be utilized in designing materials with specific structural properties .
Inclusion Compounds and Layered Structures
l-Alanyl-l-valine: forms layered inclusion compounds, which are structures where molecules assemble in layers, potentially trapping other molecules within. This property is useful in creating new materials for drug delivery systems or for encapsulating substances within a stable matrix .
Metabolic Engineering
Research has explored the metabolic engineering of microorganisms to produce l-Alanine , which is part of the l-Alanyl-l-valine dipeptide. This application is crucial for industrial production from renewable biomass, representing a sustainable approach to amino acid synthesis .
Clinical Nutrition and Healthcare
The dipeptide l-Alanyl-l-glutamine , which includes l-Alanine from l-Alanyl-l-valine , is used in clinical treatments, post-operative rehabilitation, and sports healthcare due to its high solubility, stability, and bioavailability .
Advanced Material Synthesis
The unique properties of l-Alanyl-l-valine make it a valuable component in synthesizing advanced materials. Its ability to form stable structures can be harnessed in creating biodegradable polymers and engineered thermoplastics, contributing to the development of new, environmentally friendly materials .
作用機序
Target of Action
It’s known that the dipeptide molecules of l-alanyl-l-valine can interact with organic compounds and water . The strong effect of the amino acid sequence in l-Alanyl-l-valine on their sorption properties toward these compounds has been observed .
Mode of Action
l-Alanyl-l-valine interacts with its targets through the formation of a parallel β-sheet via hydrogen bonds . This interaction leads to changes in the morphology of dipeptide films . The strong effect of the amino acid sequence in l-Alanyl-l-valine on their sorption properties toward organic compounds and water has been found .
Biochemical Pathways
It’s known that l-alanyl-l-valine has a strong effect on the sorption properties of organic compounds and water . This suggests that it may influence various biochemical pathways related to these compounds.
Pharmacokinetics
The thermal stability of the inclusion compounds of l-alanyl-l-valine has been found to be high , which could potentially influence its bioavailability.
Result of Action
The result of l-Alanyl-l-valine’s action is the change in the morphology of dipeptide films . This is due to the formation of a parallel β-sheet through hydrogen bonds . The l-Alanyl-l-valine dipeptide molecules assemble to form this structure, while the l-alanine molecules fill the large channels located in the interlayer space .
Action Environment
The action of l-Alanyl-l-valine is influenced by environmental factors. For instance, the thermal stability of the inclusion compounds of l-Alanyl-l-valine is high . This suggests that it can maintain its structure and function in various environments. Additionally, l-Alanyl-l-valine has been found to have a strong sorption capacity for organic compounds and water , indicating that its action, efficacy, and stability may be influenced by the presence of these compounds in the environment.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMQSWFLXEGMA-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316215 | |
| Record name | L-Alanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
l-Alanyl-l-valine | |
CAS RN |
3303-45-5 | |
| Record name | L-Alanyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-Alanyl-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alanylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028700 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)







